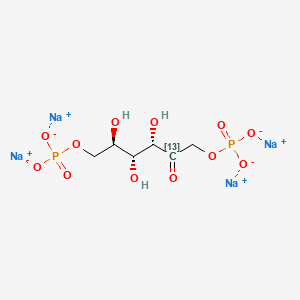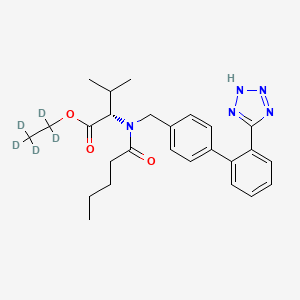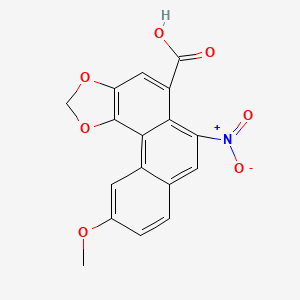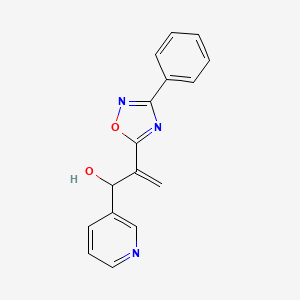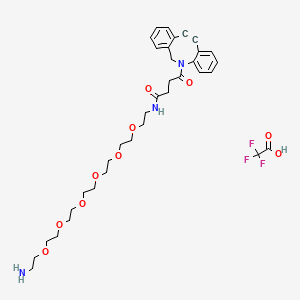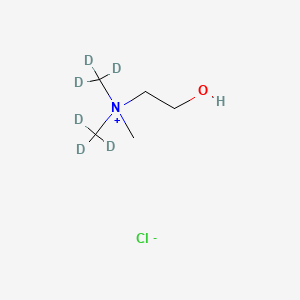![molecular formula C9H11IN2O5 B12410427 1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring attached to a modified oxolane ring, which includes hydroxyl, iodine, and methoxy functional groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic synthesis. The process often starts with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. Key steps include:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction: Hydroxyl, iodine, and methoxy groups are introduced using specific reagents and conditions. For example, iodination can be performed using iodine or iodinating agents under controlled conditions.
Coupling with Pyrimidine: The final step involves coupling the modified oxolane ring with a pyrimidine derivative, often using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Chemischer Reaktionen
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to remove the iodine group or reduce the pyrimidine ring using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaN3 (sodium azide) or KCN (potassium cyanide).
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyrimidine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleosides makes it a valuable tool in studying DNA and RNA interactions, as well as in the development of nucleoside analogs for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets, such as enzymes or nucleic acids. The compound can mimic natural nucleosides, allowing it to be incorporated into DNA or RNA strands, potentially disrupting normal cellular processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific pathways involved depend on the target organism or cell type and the exact modifications present on the compound.
Vergleich Mit ähnlichen Verbindungen
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: This compound features a fluorine atom instead of iodine, which can alter its reactivity and biological activity.
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: Lacks the iodine and methoxy groups, making it less reactive in certain chemical reactions.
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: Contains a fluorine atom and a different stereochemistry, which can impact its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11IN2O5 |
|---|---|
Molekulargewicht |
354.10 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c1-16-6-5(14)7(10)17-8(6)12-3-2-4(13)11-9(12)15/h2-3,5-8,14H,1H3,(H,11,13,15)/t5-,6?,7+,8-/m1/s1 |
InChI-Schlüssel |
JMEJDLIBFAVBNR-SNYGBICDSA-N |
Isomerische SMILES |
COC1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)I)O |
Kanonische SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


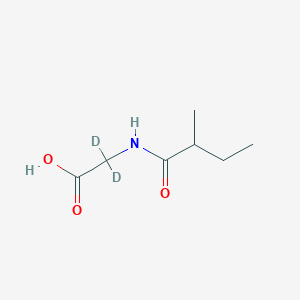
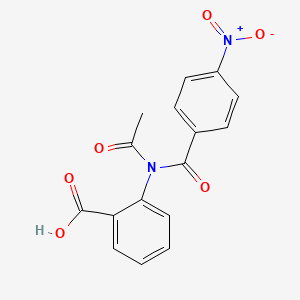

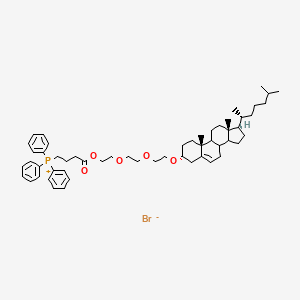
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
